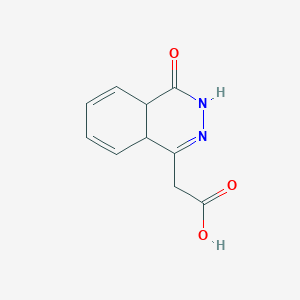

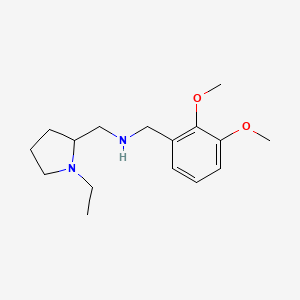

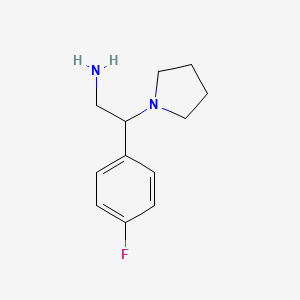

![molecular formula C7H3N5O B1306601 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one CAS No. 1000576-55-5](/img/structure/B1306601.png)

2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one

Vue d'ensemble

Description

2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one is a useful research compound. Its molecular formula is C7H3N5O and its molecular weight is 173.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one serves as a foundational compound in the development of various heterocyclic compounds. For instance, an efficient method for preparing 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine has been developed, showcasing its versatility in synthetic chemistry (Porcari & Townsend, 1998).

Antitumor Activity

- Derivatives of this compound have shown promising antitumor properties. For example, amino-deoxy hexofuranosylpyrrolo[2,3-d]pyrimidines demonstrated inhibitory effects on human tumor cell lines, highlighting its potential in cancer research (Huang & Bobek, 1998).

One-Pot Synthesis Methods

- Innovative one-pot synthesis methods for 4-amino-5-arylpyrrolo[2,3-d]pyrimidines have been developed, demonstrating the compound's efficiency in streamlined chemical processes (Rao, Prasad, & Rao, 2014).

Inverse Electron Demand Diels-Alder Reactions

- The compound's suitability for inverse electron demand Diels-Alder reactions is notable. This method is applicable for creating highly substituted and functionalized pyrrolo[2,3-d]pyrimidines, crucial in synthesizing nucleoside natural products like toyocamycin, sangivamycin, and tubercidin (Dang & Gomez-Galeno, 2002).

NMR Studies and Tautomerism

- Nuclear Magnetic Resonance (NMR) studies have been conducted on related compounds, such as 2-Aminopyrrolin-5-one, providing insights into their structural and chemical properties, such as tautomerism (Spiessens & Anteunis, 2010).

Cytotoxicity and Antiviral Activity

- Some derivatives exhibit cytotoxicity against various cell lines and antiviral properties. This highlights the compound's potential in developing treatments for diseases, including cytomegalovirus and herpes simplex virus (Gupta et al., 1989).

Mécanisme D'action

Target of Action

The primary target of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one Similar compounds have been synthesized as ligands of the histamine h4 receptor .

Mode of Action

The specific interaction of This compound It has been reported that similar compounds inhibit the inhibitory kappa b kinase α (ikkα), which plays a central role in the canonical nf-kb pathway .

Biochemical Pathways

The exact biochemical pathways affected by This compound Compounds with similar structures have been reported to affect the nf-kb pathways, which are regulated by the inhibitory κb kinases (ikks) .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been reported to inhibit ikkα-driven p100 phosphorylation in the noncanonical nf-kb pathway without affecting ikkβ-dependent iκbα loss in the canonical pathway .

Orientations Futures

Pyrrolo[2,3-d]pyrimidines, including 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one, are an active area of research due to their wide range of biological activities. Future research may focus on the development of new synthesis methods, exploration of their biological activities, and the design of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Analyse Biochimique

Cellular Effects

The effects of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one on various cell types and cellular processes are profound. This compound influences cell function by inhibiting key signaling pathways that regulate cell proliferation, differentiation, and apoptosis. For instance, it has been observed to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases, as mentioned earlier. This inhibition occurs through competitive binding to the ATP-binding site, which is essential for the kinase’s enzymatic activity. Additionally, this compound can induce conformational changes in the kinase, further preventing its activity. These interactions lead to downstream effects on cell signaling pathways, ultimately affecting cellular functions such as proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its inhibitory activity over extended periods . Degradation can occur under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . For example, it has been shown to inhibit glycolysis and oxidative phosphorylation, leading to reduced energy production in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . Studies have shown that this compound tends to accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on protein kinases.

Propriétés

IUPAC Name |

2-amino-4-oxopyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOHWJIYWYQKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=O)C2=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391455 | |

| Record name | 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-55-5 | |

| Record name | 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

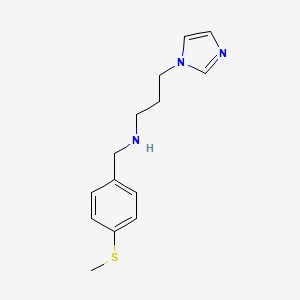

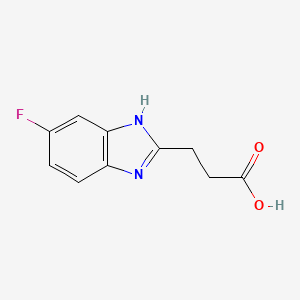

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)

![Imidazo[2,1-b]thiazol-6-yl-acetic acid](/img/structure/B1306546.png)